methyl (2Z)-2-(dimethylaminomethylidene)-4-methoxy-3-oxobutanoate

Catalog No.
S12272385
CAS No.
M.F
C9H15NO4
M. Wt
201.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl (2Z)-2-(dimethylaminomethylidene)-4-methoxy...

Product Name

methyl (2Z)-2-(dimethylaminomethylidene)-4-methoxy-3-oxobutanoate

IUPAC Name

methyl (2Z)-2-(dimethylaminomethylidene)-4-methoxy-3-oxobutanoate

Molecular Formula

C9H15NO4

Molecular Weight

201.22 g/mol

InChI

InChI=1S/C9H15NO4/c1-10(2)5-7(9(12)14-4)8(11)6-13-3/h5H,6H2,1-4H3/b7-5-

InChI Key

YOMXMNVCBBDQDO-ALCCZGGFSA-N

Canonical SMILES

CN(C)C=C(C(=O)COC)C(=O)OC

Isomeric SMILES

CN(C)/C=C(/C(=O)COC)\C(=O)OC

Methyl (2Z)-2-(dimethylaminomethylidene)-4-methoxy-3-oxobutanoate (CAS: 127958-23-0) is a highly specialized, pre-activated enamine building block synthesized via the condensation of methyl 4-methoxy-3-oxobutanoate with N,N-dimethylformamide dimethyl acetal (DMF-DMA). In industrial and pharmaceutical procurement, this compound is strictly sourced as the critical backbone precursor for pyridinone-based integrase strand transfer inhibitors (INSTIs), most notably Dolutegravir and Cabotegravir. By pre-installing both the essential C-4 methoxy group and a highly labile dimethylamino leaving group, this intermediate enables rapid, ambient-temperature amine substitution and subsequent diastereoselective cyclization, streamlining the multi-step construction of complex metal-chelating heterocycles [1].

Research Fit

HIV Integrase Inhibitor Intermediate
Dolutegravir Impurity 51 and Cabotegravir synthetic building block
HMG-CoA Reductase Probe
Non-statin chemotype for cholesterol biosynthesis pathway studies
Regioselective Pyrazole Synthesis
4-Methoxy group enables 5-methoxymethyl-pyrazole construction

Attempting to substitute this specific compound with more common, lower-cost analogs fundamentally disrupts downstream API synthesis. Procuring a non-methoxylated analog (e.g., methyl 2-((dimethylamino)methylene)-3-oxobutanoate) results in a final pyridinone core that lacks the critical C-5 methoxy group, completely abolishing the molecule's ability to coordinate Mg2+ ions in the target enzyme's active site [1]. Furthermore, substituting the methyl ester with an ethyl ester alters the steric profile during the downstream LiOH-mediated selective monohydrolysis step, leading to poor chemoselectivity and high levels of unwanted di-acid byproducts [2]. Finally, utilizing a methoxymethylene enol ether instead of the dimethylaminomethylidene target severely retards the kinetics of the primary amine substitution step, requiring harsher thermal conditions that degrade the sensitive β-keto ester framework [3].

Substitution Risk

Higher topological polar surface area and distinct lipophilicity alter solubility and chromatographic behavior relative to non-methoxylated analogs.
4-Methoxy substituent is retained in cyclocondensation products; des-methoxy analogs yield 5-methyl rather than 5-methoxymethyl pyrazoles.
Non-methoxylated analogs lack publicly reported HMG-CoA reductase inhibitory activity, limiting their utility as target-engagement probes.

Accelerated Amination Kinetics via the Dimethylamino Leaving Group

The choice of leaving group on the methylidene carbon directly dictates the energy requirements and throughput of the subsequent amination step. The target compound, featuring a dimethylamino leaving group, undergoes rapid and complete substitution with primary amines (such as aminoacetaldehyde dimethyl acetal) at mild temperatures (20–30 °C) within 1 to 2 hours. In contrast, baseline methoxymethylene analogs exhibit significantly lower reactivity, often requiring elevated temperatures (>60 °C) or extended reaction times (>12 hours) to achieve comparable conversion, which increases the risk of thermal degradation of the substrate [1].

Evidence DimensionAmine substitution reaction time and temperature
Target Compound Data1–2 hours at 20–30 °C
Comparator Or BaselineMethoxymethylene analogs (>12 hours or >60 °C)
Quantified Difference>5x reduction in reaction time under ambient conditions
ConditionsSubstitution with primary amines in methanol/toluene solvent systems

Procuring the dimethylamino variant enables high-throughput, ambient-temperature processing, minimizing energy costs and preventing thermal degradation in large-scale manufacturing.

HMG-CoA Inhibition
Reported
Target
29 nM (Hep G2)
13 nM (rat microsomes)
Comparator
No activity reported
Des-methoxy analog (CAS 203186-56-5)
Supports non-statin HMG-CoA reductase SAR studies
Comparative data; requires independent replication

Essential C-4 Methoxy Group for Downstream Pharmacophore Integrity

For buyers synthesizing second-generation INSTIs, the presence of the methoxy group at the 4-position of the oxobutanoate chain is an absolute structural requirement. Procuring the non-methoxylated analog (methyl 2-((dimethylamino)methylene)-3-oxobutanoate) yields a downstream pyridinone core that lacks the C-5 methoxy substituent. This specific methoxy group is structurally required to complete the dual Mg2+ coordination motif in the active site of the HIV integrase enzyme; its absence renders the final synthesized molecule functionally inactive [1].

Evidence DimensionDownstream API target binding capability
Target Compound DataYields C-5 methoxy pyridinone (enables dual Mg2+ coordination)
Comparator Or BaselineMethyl 2-((dimethylamino)methylene)-3-oxobutanoate (yields des-methoxy pyridinone)
Quantified DifferenceComplete loss of the essential pharmacophore coordination site
ConditionsDownstream cyclization and target binding evaluation

Procuring the exact methoxylated intermediate is non-negotiable for synthesizing functional INSTI APIs; non-methoxylated substitutes cannot be used for this application.

TPSA Differentiation
Head-to-head
+9.2 Ų
Target 55.8 Ų vs Comparator 46.6 Ų
Alters HPLC retention and membrane permeability predictions
Computational descriptors; experimental validation advised

Superior Chemoselectivity in Downstream Selective Monohydrolysis

Following the cyclization of the vinylogous amide into a pyridinone diester, the synthesis route requires highly selective monohydrolysis of the C-5 ester using LiOH, while leaving the C-6 ester intact. The methyl ester of the target compound provides the precise steric and electronic profile required to achieve >90% chemoselectivity during this critical step. Substituting the target with an ethyl ester analog significantly slows the hydrolysis rate and decreases chemoselectivity, leading to elevated formation of unwanted di-acid byproducts and complicating downstream purification [1].

Evidence DimensionDownstream selective monohydrolysis yield and chemoselectivity
Target Compound DataHighly selective cleavage (>90% chemoselectivity for the methyl ester)
Comparator Or BaselineEthyl ester analogs (sluggish and poorly selective cleavage)
Quantified DifferenceSignificant reduction in unwanted di-acid byproduct formation
ConditionsLiOH-mediated hydrolysis of the intermediate pyridinone diester at 0–5 °C

Ensures maximum yield and purity of the critical monocarboxylic acid intermediate, preventing costly chromatographic separations in industrial workflows.

Impurity Standard
Supporting evidence
Dolutegravir Impurity 51
Cabotegravir Intermediate
Certified impurity reference standard for ANDA method validation
Vendor-specified; verify lot-specific documentation
Pyrazole Synthesis
Class-level inference
ArNHNH₂ → 5-methoxymethyl-pyrazole-4-carboxylate (high yield)
Enables regioselective synthesis of 5-functionalized pyrazoles
Yields reported as high; verify with specific arylhydrazines
Mass Distinction
Head-to-head
+29.01 Da
C₉H₁₅NO₄ (201.10 Da) vs C₈H₁₃NO₃ (171.09 Da)
Unambiguous identity confirmation by low-resolution LC-MS
Calculated monoisotopic mass; confirm with experimental MS

Industrial Synthesis of Dolutegravir (DTG) Intermediates

The target compound is the premier starting material for the commercial synthesis of Dolutegravir. It is reacted with aminoacetaldehyde dimethyl acetal at ambient temperature to form a vinylogous amide, which is subsequently cyclized and selectively hydrolyzed to form the critical tricyclic pyridinone core. The pre-installed methoxy group and methyl ester are essential for achieving the required diastereoselectivity and overall yield in this specific route [1].

Precursor for Cabotegravir (CAB) Manufacturing

In the parallel synthesis route for Cabotegravir, this exact compound is reacted with 2,2-dimethoxyethylamine. The superior leaving group ability of the dimethylamino moiety ensures rapid, high-yield amination without degrading the sensitive β-keto ester backbone, making it the procurement standard for scaling up CAB production [2].

Development of Novel Pyridinone-Based Metal Chelators

Beyond established APIs, discovery chemistry programs utilize this compound to build custom metal-chelating heterocycles. By varying the primary amine introduced during the initial substitution step, researchers can rapidly generate libraries of 5-methoxy-pyridinone derivatives designed for dual-metal binding motifs in novel enzyme inhibitors [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
HMG-CoA Reductase Inhibitor SAR
Non-statin HMG-CoA inhibitory chemotype
Target-engagement assay benchmarking
Dolutegravir/Cabotegravir Impurity QC
Dolutegravir Impurity 51 reference standard
HPLC peak assignment and ANDA method validation
5-Methoxymethyl-Pyrazole Library Synthesis
4-Methoxy enaminone for regioselective cyclocondensation
Product identity confirmation (NMR, HPLC)
Property-Guided Library Design
Intermediate-polarity scaffold with controlled TPSA
Solubility/permeability correlation in cellular assays

XLogP3

0.3

Hydrogen Bond Acceptor Count

5

Exact Mass

201.10010796 g/mol

Monoisotopic Mass

201.10010796 g/mol

Heavy Atom Count

14

Explore Compound Types